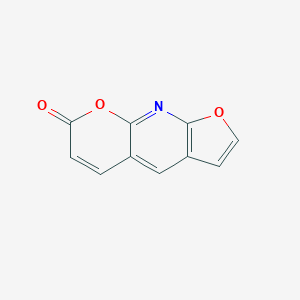
8-Azapsoralen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azapsoralen, also known as this compound, is a useful research compound. Its molecular formula is C10H5NO3 and its molecular weight is 187.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemistry and Photobiology
Mechanism of Action:
8-Azapsoralen acts as a photosensitizer that can form covalent bonds with nucleic acids upon exposure to ultraviolet (UV) light. This interaction leads to the formation of DNA cross-links, which can be utilized in various therapeutic contexts.
Applications:
- Phototherapy for Skin Disorders: The compound is used in treating skin conditions like psoriasis and eczema through PUVA (Psoralen + UVA) therapy. It enhances the effects of UVA light on the skin, leading to therapeutic benefits.
- Research in DNA Damage Repair: Studies have shown that this compound can induce specific types of DNA damage that are useful for understanding repair mechanisms in cellular biology.
Medicinal Chemistry
Anticancer Properties:
Research indicates that this compound has potential anticancer properties due to its ability to induce apoptosis in cancer cells through DNA damage.
Case Study:
A study published in the Journal of Organic Chemistry demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Genetic Research
Applications in Gene Therapy:
The ability of this compound to bind DNA makes it a candidate for gene therapy applications, particularly in targeted gene editing and modification.
Data Table: Applications in Genetic Research
| Application Area | Description | Example Use Case |
|---|---|---|
| Gene Editing | Targeted modification of genetic material | CRISPR-Cas9 enhancement |
| Gene Delivery | Facilitating the delivery of therapeutic genes | Viral vector systems |
| DNA Repair Studies | Investigating cellular repair mechanisms | Inducing specific DNA lesions |
Environmental Applications
Bioremediation:
this compound's ability to interact with environmental pollutants makes it a candidate for bioremediation strategies aimed at degrading harmful compounds.
Case Study:
Research has shown that this compound can enhance the degradation rates of certain organic pollutants under UV light, thus providing an innovative approach to environmental cleanup .
Eigenschaften
CAS-Nummer |
140366-15-0 |
|---|---|
Molekularformel |
C10H5NO3 |
Molekulargewicht |
187.15 g/mol |
IUPAC-Name |
4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |
InChI |
InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H |
InChI-Schlüssel |
GYEDUQJCKFXZAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
Kanonische SMILES |
C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |
Key on ui other cas no. |
140366-15-0 |
Synonyme |
8-azapsoralen |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















